molecular formula C19H23N3O3 B8183092 Benzyl 4-(((6-aminopyridin-3-yl)oxy)methyl)piperidine-1-carboxylate

Benzyl 4-(((6-aminopyridin-3-yl)oxy)methyl)piperidine-1-carboxylate

Cat. No.: B8183092
M. Wt: 341.4 g/mol
InChI Key: JPBWPPGUQYYHLC-UHFFFAOYSA-N
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Description

Benzyl 4-(((6-aminopyridin-3-yl)oxy)methyl)piperidine-1-carboxylate is a complex organic compound with a molecular formula of C18H23N3O3. This compound is notable for its potential applications in various fields, including medicinal chemistry and pharmaceuticals. It features a piperidine ring, a pyridine ring, and a benzyl group, making it a versatile molecule for chemical modifications and functional studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(((6-aminopyridin-3-yl)oxy)methyl)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Pyridine Ring: The pyridine ring is introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the piperidine intermediate.

    Attachment of the Benzyl Group: The benzyl group is attached through a benzylation reaction, often using benzyl chloride in the presence of a base.

    Final Coupling: The final step involves coupling the 6-aminopyridin-3-yl group with the piperidine ring through an ether linkage, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: Reduction reactions can target the nitro groups on the pyridine ring, converting them to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products

    Oxidation: Benzaldehyde derivatives.

    Reduction: Amines and reduced pyridine derivatives.

    Substitution: Various substituted benzyl and pyridine compounds.

Scientific Research Applications

Benzyl 4-(((6-aminopyridin-3-yl)oxy)methyl)piperidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.

    Biological Studies: The compound is employed in studies investigating receptor-ligand interactions, given its ability to bind to specific biological targets.

    Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, contributing to the development of new medications.

    Industrial Chemistry: The compound is used in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Benzyl 4-(((6-aminopyridin-3-yl)oxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperidine-1-carboxylate and its analogs share structural similarities with Benzyl 4-(((6-aminopyridin-3-yl)oxy)methyl)piperidine-1-carboxylate.

    Pyridine Derivatives: Compounds such as 6-aminopyridine and its derivatives are structurally related to the pyridine moiety in the compound.

    Benzyl Derivatives: Benzyl alcohol and benzyl chloride are examples of compounds with similar benzyl groups.

Uniqueness

What sets this compound apart is its unique combination of the piperidine, pyridine, and benzyl groups, which confer distinct chemical properties and biological activities. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

benzyl 4-[(6-aminopyridin-3-yl)oxymethyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c20-18-7-6-17(12-21-18)24-13-16-8-10-22(11-9-16)19(23)25-14-15-4-2-1-3-5-15/h1-7,12,16H,8-11,13-14H2,(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBWPPGUQYYHLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=CN=C(C=C2)N)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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